N'-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide
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Overview
Description
N’-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry . The compound is characterized by the presence of a bromophenyl group and a sulfonohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used.
Chemical Reactions Analysis
N’-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to form stable complexes with transition metal ions, which are important for studying coordination chemistry . In biology and medicine, Schiff base hydrazones have been reported to act as enzyme inhibitors and possess pharmacological applications, including antimicrobial and anti-inflammatory activities . In industry, these compounds are used in the synthesis of various organic materials and as intermediates in chemical reactions .
Mechanism of Action
The mechanism of action of N’-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to enzyme inhibition and other pharmacological effects . The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve coordination with metal ions and subsequent interactions with biological macromolecules .
Comparison with Similar Compounds
N’-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide can be compared with other Schiff base hydrazones, such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The presence of the bromophenyl group in N’-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide makes it unique and may contribute to its specific reactivity and biological activities .
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-11-7-12(2)16(13(3)8-11)22(20,21)19-18-10-14-5-4-6-15(17)9-14/h4-10,19H,1-3H3/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBSPPAROXPLX-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C/C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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